2-(8-(3-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,4-dimethylphenyl)acetamide
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Overview
Description
The compound is a derivative of [1,2,4]triazolo[4,3-a]pyrazine, which is a type of heterocyclic compound . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups including the triazolo[4,3-a]pyrazine core, a chlorophenoxy group, and an acetamide group with a dimethylphenyl substituent .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of various functional groups could allow for a variety of chemical transformations .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a chlorophenoxy group could potentially increase its lipophilicity, which could affect its solubility and stability .Scientific Research Applications
Synthesis and Biological Activity
Compounds with a triazolo[4,3-a]pyrazine core have been synthesized and evaluated for various biological activities. For instance, a study described the synthesis of fused heterocyclic 1,2,4-triazoles with significant biological properties (Karpina et al., 2019). The study focused on developing novel acetamides with an 1,2,4-oxadiazole cycle, showcasing the versatility of triazolo[4,3-a]pyrazine derivatives in medicinal chemistry.
Antimicrobial and Antifungal Activities
New pyrazoline and pyrazole derivatives, including those related to the triazolo[4,3-a]pyrazine structure, have been synthesized and tested for their antibacterial and antifungal properties. These compounds displayed significant activity against both Gram-positive and Gram-negative bacteria, as well as yeast-like fungi, indicating their potential in developing new antimicrobial agents (Hassan, 2013).
Anticancer Activities
The anticancer potential of triazolo[4,3-a]pyrazine derivatives has been explored, with some compounds demonstrating promising results against various cancer cell lines. The versatility of the core structure allows for the synthesis of compounds with varying anticancer activities, highlighting the importance of such molecules in the search for new cancer therapies (Riyadh et al., 2013).
Molecular Docking and In Vitro Screening
Molecular docking studies of novel pyridine and fused pyridine derivatives, including triazolopyridine and pyridotriazine derivatives, have revealed moderate to good binding energies towards target proteins. These findings suggest the potential of such compounds in the development of drugs targeting specific proteins, underscoring the utility of the triazolo[4,3-a]pyrazine scaffold in drug discovery (Flefel et al., 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[8-(3-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O3/c1-13-6-7-17(14(2)10-13)24-18(28)12-27-21(29)26-9-8-23-20(19(26)25-27)30-16-5-3-4-15(22)11-16/h3-11H,12H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCKAZASNRZPOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC(=CC=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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